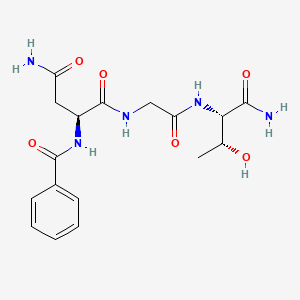

Bz-Asn-Gly-Thr-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

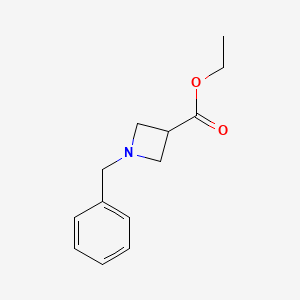

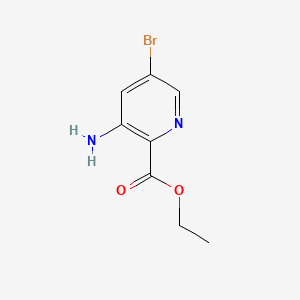

“Bz-Asn-Gly-Thr-NH2” is a peptide compound . It is used in various biochemical researches .

Molecular Structure Analysis

The molecular formula of “Bz-Asn-Gly-Thr-NH2” is C17H23N5O6 . The molecular weight is 393.39 .Physical And Chemical Properties Analysis

The physical and chemical properties of “Bz-Asn-Gly-Thr-NH2” include a molecular weight of 393.394, a density of 1.4±0.1 g/cm3, and a boiling point of 965.5±65.0 °C at 760 mmHg .科学研究应用

Application in Biochemistry

“Bz-Asn-Gly-Thr-NH2” is mentioned in a study related to Tissue-Nonspecific Alkaline Phosphatase .

Summary of the Application

The study focuses on a missense mutation in the gene of tissue-nonspecific phosphatase, which replaces aspartic acid at position 289 with valine . The abbreviation “Bz-Asn-Gly-Thr-NH2” is used in the context of this research .

Methods of Application

The mutant was analyzed in transiently transfected COS-1 cells, both biochemically and morphologically . The study used various methods like cell-surface digestion biotinylation, phosphatidylinositol-specific phospholipase C, and immunofluorescence .

Results or Outcomes

The study found that the mutant protein failed to appear on the cell surface and accumulated intracellularly . Proteasome inhibitors strongly blocked degradation of the mutant protein, which was found to be ubiquitinated .

Application in Nanotechnology

“Bz-Asn-Gly-Thr-NH2” is also mentioned in a study related to the real-time detection of amino acids and discrimination of pathologically relevant peptides with functionalized nanopore .

Summary of the Application

The study reports a copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution, which enables direct identification of all 20 proteinogenic amino acids .

Methods of Application

The study used a machine-learning algorithm combined with the copper(II)-functionalized MspA nanopore for the identification of amino acids . The system was also used for real-time analyses of two representative post-translational modifications, one unnatural amino acid, and ten synthetic peptides using exopeptidases .

Results or Outcomes

The validation accuracy of the system reaches 99.1%, with 30.9% signal recovery . The system demonstrated the feasibility of ultrasensitive quantification of amino acids at the nanomolar range .

Application in Biosynthesis of Adipokinetic Hormones (AKHs)

“Bz-Asn-Gly-Thr-NH2” is mentioned in a study related to the biosynthesis of adipokinetic hormones (AKHs) in the locust Schistocerca gregaria .

Summary of the Application

The study focuses on two adipokinetic hormones (AKH I and AKH II) synthesized by the neurosecretory cells of the corpora cardiaca (CC) of the locust Schistocerca gregaria . Both AKHs are released into the blood during flight and serve to regulate lipid metabolism and other physiological processes involved in flight .

Methods of Application

The study used various methods to analyze the biosynthesis of AKHs, including the use of “Bz-Asn-Gly-Thr-NH2” in the context of this research .

Results or Outcomes

The study provided insights into the biosynthesis of AKHs and their role in regulating lipid metabolism and other physiological processes during flight .

Application in Protein Binding

“Bz-Asn-Gly-Thr-NH2” is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

Summary of the Application

Proteins are used in various laboratory procedures, and “Bz-Asn-Gly-Thr-NH2” is used in the context of these procedures for binding enzymes or coupling peptides to carrier proteins .

Methods of Application

The specific methods of application or experimental procedures would depend on the specific laboratory procedure being conducted .

Results or Outcomes

The use of “Bz-Asn-Gly-Thr-NH2” in these procedures helps in developing relationships between proteins and other cellular components .

Application in Glycosylation Test

“Bz-Asn-Gly-Thr-NH2” is used in a glycosylation test to study the mode and extent of protein glycosylation .

Summary of the Application

The glycosylation test peptide, “Bz-Asn-Gly-Thr-NH2”, was first used by Angela Dieckmann-Schuppert et al., to elucidate the mode and extent of protein glycosylation in P. falciparum .

Methods of Application

The test peptide undergoes glycosylation and the nature of the (O- or N-) glycosylation reaction is analyzed based on the glycosylated product . Sugars destined to be utilized in protein glycosylation must first be activated by conversion to their nucleotide derivatives prior to eventually being attached to dolichol- (pyro)phosphate or to being directly incorporated into glycans .

Results or Outcomes

“Bz-Asn-Gly-Thr-NH2” is used to study the N-glycosylation activity of cell lysates . It has been used to probe the N-glycosylation activity of cell lysates of Trypanosoma gondii and Trypanosoma brucei brucei .

安全和危害

属性

IUPAC Name |

(2S)-N-[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-2-benzamidobutanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O6/c1-9(23)14(15(19)26)22-13(25)8-20-17(28)11(7-12(18)24)21-16(27)10-5-3-2-4-6-10/h2-6,9,11,14,23H,7-8H2,1H3,(H2,18,24)(H2,19,26)(H,20,28)(H,21,27)(H,22,25)/t9-,11+,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUKQTFINZBSBS-PUYPPJJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bz-Asn-Gly-Thr-NH2 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)

![1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-](/img/structure/B597254.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)